O,O-Diethyl Thiophosphate Ammonium Salt

Description

Contextualization within Organophosphorus Compound Research

O,O-Diethyl thiophosphate ammonium (B1175870) salt belongs to the broad class of organophosphorus compounds, which are organic compounds containing a phosphorus atom. Specifically, it is the ammonium salt of O,O-diethyl thiophosphoric acid. wikipedia.org Organophosphorus compounds are a major focus of research due to their extensive applications in agriculture, industry, and medicine. beilstein-journals.org Many are known for their use as pesticides, herbicides, and insecticides, while others serve as flame retardants, plasticizers, or nerve agents. agronomyjournals.com

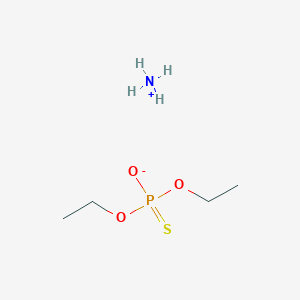

Structurally, O,O-diethyl thiophosphate is a thiophosphate diester, characterized by a central phosphorus atom double-bonded to a sulfur atom (a thionophosphoryl group) and also bonded to two ethoxy groups and an oxygen anion, which is neutralized by an ammonium cation. hmdb.cascbt.com This structure makes it a member of the phosphorothioate (B77711) family. beilstein-journals.orgnih.gov The presence of the ambident thiophosphate anion, which has two potential reactive sites (sulfur and oxygen), is a key feature that dictates its chemical behavior and utility in synthesis. beilstein-journals.org

Significance as a Chemical Intermediate and Environmental Metabolite

The significance of O,O-diethyl thiophosphate ammonium salt in research stems from two primary roles:

As a Chemical Intermediate: The compound is utilized in organic synthesis as a reagent for creating novel phosphorothioates and phosphorodithioates. scbt.comcymitquimica.com Its utility lies in the reactivity of the O,O-diethyl thiophosphate anion. Research has shown that this ambident nucleophile can react with various electrophiles. For instance, reactions with soft electrophiles like benzyl (B1604629) halides result in S-alkylation, forming S-benzyl O,O-diethyl phosphorothioate. beilstein-journals.org Conversely, reactions with hard electrophiles such as benzoyl chloride can lead to O-acylation, although this can be complicated by the reactivity of the ammonium counter-ion. beilstein-journals.org A novel method for its large-scale synthesis involves the reaction of sulfur with diethylphosphite in the presence of ammonium hydrogen carbonate, yielding the product in high quantity. beilstein-journals.org This role as a synthetic precursor is critical for developing new compounds with potential applications in medicinal and agricultural chemistry. beilstein-journals.org

As an Environmental Metabolite: O,O-Diethyl thiophosphate (DETP) is one of the most frequently identified metabolites of organophosphorus (OP) pesticides in environmental and biological samples. nih.govepa.gov Many widely used insecticides, such as parathion (B1678463) and diazinon (B1670403), degrade or are metabolized in organisms and the environment into dialkyl phosphates (DAPs), including DETP. nih.govnih.gov Consequently, the presence of DETP in urine is a common biomarker used to measure human exposure to these pesticides. researchgate.netnih.gov Its detection in various samples, from human urine and feces to amniotic fluid, underscores the widespread exposure of both human and animal populations to parent organophosphate compounds. nih.govresearchgate.net

Overview of Key Research Disciplines

Several key research disciplines investigate this compound and its de-ammoniated form, each focusing on different aspects of its properties and impact:

Synthetic Organic Chemistry: This field focuses on the use of this compound as a reagent. beilstein-journals.org Researchers explore its reactivity, particularly its behavior as an ambident nucleophile, to develop new methods for synthesizing more complex organophosphorus compounds like phosphorothioates. beilstein-journals.orgscbt.com

Environmental Science & Ecotoxicology: Scientists in this area study the formation, fate, and transport of O,O-diethyl thiophosphate as a metabolite of organophosphate pesticides. agronomyjournals.com They investigate its persistence in soil and water and its effects on various organisms, contributing to our understanding of the environmental impact of pesticide use. scbt.com

Analytical Chemistry: This discipline is concerned with developing sensitive and reliable methods for detecting and quantifying O,O-diethyl thiophosphate in complex matrices like urine, blood, and environmental samples. researchgate.netbiosynth.com Techniques often involve derivatization followed by gas chromatography (GC) or other advanced analytical methods. researchgate.net

Toxicology and Human Biomonitoring: Toxicologists study the effects of O,O-diethyl thiophosphate and its parent compounds on living organisms. Its role as a urinary metabolite makes it a crucial biomarker for assessing human exposure to a wide range of organophosphate pesticides. epa.govnih.govnih.gov

Historical Development of Research Trajectories

Research into O,O-diethyl thiophosphate and its salts has evolved significantly over time. Early research focused on the fundamental synthesis and characterization of organophosphorus compounds, including methods to produce salts like ammonium O,O'-diethyl dithiophosphate (B1263838) from phosphorus pentasulfide, ethanol (B145695), and ammonia (B1221849). wikipedia.orgchemicalbook.com

The trajectory shifted with the widespread agricultural and domestic use of organophosphate pesticides after the mid-20th century. agronomyjournals.com As awareness of the environmental and health impacts of these pesticides grew, research began to focus on their breakdown products. This led to the identification of O,O-diethyl thiophosphate as a major metabolite. epa.gov Consequently, the development of analytical methods for its detection in biological samples became a significant research area, providing a tool for biomonitoring human exposure. researchgate.net

In more recent years, research has circled back to its synthetic applications, exploring its nuanced reactivity for creating novel organophosphorus molecules. beilstein-journals.org Studies have delved into controlling its reaction pathways (S-alkylation vs. O-acylation) and developing more efficient synthetic protocols. beilstein-journals.org Furthermore, ongoing research continues to investigate the subtle biological effects of metabolites like diethyl phosphate (B84403), with studies exploring potential endocrine-disrupting effects, independent of the acute neurotoxicity associated with their parent pesticides. nih.govnih.gov

Research Data Overview

The following tables summarize key chemical information and research findings related to this compound.

Table 1: Chemical and Physical Properties This table provides basic identification and property data for this compound and its related dithiophosphate analogue.

| Property | This compound | O,O-Diethyl Dithiophosphate Ammonium Salt |

|---|---|---|

| CAS Number | 5871-16-9 scbt.com | 1068-22-0 wikipedia.org |

| Molecular Formula | C₄H₁₄NO₃PS scbt.com | C₄H₁₄NO₂PS₂ wikipedia.org |

| Molecular Weight | 187.20 g/mol scbt.com | 203.26 g/mol cymitquimica.com |

| Synonyms | Ammonium O,O-Diethyl Thiophosphate scbt.com | Ammonium O,O-Diethyl Dithiophosphate, Ammonium O,O-Diethyl Phosphorodithioate sigmaaldrich.com |

| Appearance | Data not consistently available | White to Off-White Solid cymitquimica.com |

| Melting Point | Data not consistently available | 164-166 °C sigmaaldrich.com |

Table 2: Summary of Research Applications and Findings This table outlines the primary areas of research involving the compound and key discoveries.

| Research Area | Key Findings and Applications | Representative References |

|---|---|---|

| Synthetic Chemistry | Used as a nucleophilic reagent for the synthesis of phosphorothioates and phosphorodithioates. scbt.com Reaction with benzyl halides leads to S-alkylation. beilstein-journals.org | scbt.com, beilstein-journals.org |

| Environmental Monitoring | Serves as a primary urinary biomarker for human exposure to organophosphate pesticides like parathion and diazinon. nih.govepa.gov | researchgate.net, epa.gov, nih.gov |

| Analytical Chemistry | Development of methods for detection in biological fluids, often requiring derivatization (e.g., to pentafluorobenzyl esters) for GC analysis. researchgate.net | researchgate.net |

| Metabolism Studies | Identified as a major metabolite formed by the degradation and metabolism of numerous organophosphate pesticides in organisms and the environment. nih.govnih.gov | nih.gov, nih.gov |

Novel Synthetic Routes and Reaction Development

Recent advancements in synthetic organic chemistry have led to the development of several efficient methods for the preparation of this compound and its derivatives. These methods focus on improving yield, reducing reaction times, and employing more environmentally benign conditions.

One-Pot Synthesis Strategies

Another versatile one-pot strategy enables the synthesis of S-alkyl O,O-diethyl phosphorothioates directly from alkyl halides. This method utilizes a mixture of diethyl phosphite (B83602), triethylamine (B128534), sulfur, and acidic alumina (B75360) under solvent-free conditions, often with microwave irradiation to accelerate the reaction. nih.govbeilstein-journals.org While this method produces the S-alkylated derivative, it proceeds through the in-situ formation of a triethylammonium (B8662869) O,O-diethyl thiophosphate salt, highlighting the utility of this one-pot approach in generating thiophosphate intermediates. nih.govbeilstein-journals.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of O,O-diethyl thiophosphate chemistry, microwave irradiation has been successfully employed to significantly reduce reaction times. nih.govbeilstein-journals.org For instance, the synthesis of triethylammonium O,O-diethyl thiophosphate, a closely related salt, is achieved by irradiating a mixture of alumina, sulfur, diethyl phosphite, and triethylamine under solvent-free conditions. beilstein-journals.org This microwave-assisted method provides a rapid and efficient route to the thiophosphate salt, which can then be used in subsequent reactions. beilstein-journals.org The use of microwave irradiation in conjunction with solvent-free conditions represents a green chemistry approach, minimizing energy consumption and waste generation. researchgate.net

The reaction of diethyl phosphite with alkyl halides in the presence of ammonium acetate (B1210297), sulfur, and alumina under microwave irradiation also yields phosphorothioates through S-alkylation, further demonstrating the effectiveness of this technology in this area of organophosphorus chemistry. beilstein-journals.org

Synthesis from Elemental Phosphorus and Sulfur

The direct utilization of elemental phosphorus (white phosphorus, P₄) and elemental sulfur (S₈) represents a fundamental and atom-economical approach to the synthesis of organophosphorus compounds. Research has shown that the reaction of white phosphorus and elemental sulfur with alcohols or phenols in the presence of various amines can readily produce ammonium salts of O,O'-diesters of dithiophosphoric acid. nih.govresearchgate.net While this method primarily yields dithiophosphates, it establishes a precedent for the direct use of elemental phosphorus and sulfur in the formation of thiophosphate-type structures. nih.govresearchgate.netnih.gov

These reactions are typically carried out in a solvent like acetonitrile (B52724) at elevated temperatures and are characterized by the complete conversion of white phosphorus without the release of hydrogen sulfide. nih.gov The specific amine used can influence the product distribution. nih.gov Although direct synthesis of this compound from elemental phosphorus and sulfur is not explicitly detailed in the provided research, the synthesis of the closely related dithiophosphates from these fundamental elements is a significant area of investigation. nih.govresearchgate.netnih.gov

Reactions with Diethyl Phosphite and Sulfur Precursors

The reaction between diethyl phosphite and a sulfur source is a common and effective method for the synthesis of O,O-diethyl thiophosphate salts. A straightforward approach involves reacting diethyl phosphite with sulfur in the presence of ammonium hydrogen carbonate to yield ammonium O,O-diethyl thiophosphate. nih.gov

Alternatively, triethylammonium O,O-diethyl thiophosphate can be prepared by the reaction of diethyl phosphite, sulfur, and triethylamine. nih.govbeilstein-journals.org This salt can then be used in further synthetic transformations. nih.govbeilstein-journals.org The choice of the ammonium source (ammonium hydrogen carbonate or an amine like triethylamine) allows for the preparation of different ammonium salts of O,O-diethyl thiophosphate.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Diethyl phosphite, Sulfur | Ammonium hydrogen carbonate, Ethyl acetate/Diethyl ether (1:1), Reflux | Ammonium O,O-diethyl thiophosphate | Quantitative | nih.gov |

| Diethyl phosphite, Sulfur, Alkyl halides | Triethylamine, Alumina, Microwave irradiation, Solvent-free | S-alkyl O,O-diethyl phosphorothioates | Moderate to Good | beilstein-journals.org |

| Diethyl phosphite, Sulfur | Triethylamine | Triethylammonium O,O-diethyl thiophosphate | Not specified | nih.govbeilstein-journals.org |

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Nucleophilic Substitution Pathways

The formation of the thiophosphate moiety often involves a nucleophilic attack. In the reaction of diethyl phosphite with sulfur, the phosphite acts as the nucleophile. The ambident nature of the resulting O,O-diethyl thiophosphate anion, which has both sulfur and oxygen as potential nucleophilic centers, plays a critical role in its subsequent reactions.

Studies on the reaction of the ambident nucleophile ammonium O,O-diethyl thiophosphate with various electrophiles have provided insights into its reactivity. nih.govbeilstein-journals.org When reacted with soft electrophiles like benzyl halides and tosylates, the reaction proceeds exclusively through S-alkylation, indicating that the sulfur atom is the more nucleophilic center in these cases. nih.govbeilstein-journals.org This is consistent with the principles of Hard and Soft Acids and Bases (HSAB) theory. Conversely, reaction with a hard electrophile, such as benzoyl chloride, leads to the O-acylation product. nih.govbeilstein-journals.org

The mechanism of nucleophilic substitution at a thiophosphoryl center (P=S) can be complex, potentially proceeding through either a concerted (single transition state) or a stepwise (with a pentacoordinate intermediate) pathway. sapub.org The specific mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent. sapub.orgsapub.org While detailed mechanistic studies specifically for the formation of this compound from its precursors are not extensively covered in the provided results, the principles of nucleophilic substitution at phosphorus centers provide a fundamental framework for understanding these reactions. sapub.orgsapub.org

| Nucleophile | Electrophile | Product Type | Reference |

| Ammonium O,O-diethyl thiophosphate | Benzyl halides, Tosylates (soft electrophiles) | S-alkylation | nih.govbeilstein-journals.org |

| Ammonium O,O-diethyl thiophosphate | Benzoyl chloride (hard electrophile) | O-acylation | nih.govbeilstein-journals.org |

Ambident Nucleophile Reactivity: S-Alkylation vs. O-Acylation

The O,O-diethyl thiophosphate anion, derived from its ammonium salt, is a classic example of an ambident nucleophile, possessing two distinct reactive sites: the sulfur (S) and oxygen (O) atoms. u-szeged.hunih.govdalalinstitute.com This dual reactivity leads to competition between S-alkylation and O-acylation, a selectivity that is highly dependent on the nature of the electrophile it reacts with. beilstein-journals.orgnih.gov

Studies have demonstrated that the reaction of this compound with "soft" electrophiles, such as benzyl halides, results exclusively in S-alkylation. beilstein-journals.orgnih.gov This outcome holds true across a variety of solvents, both protic and aprotic, and is not influenced by the nature of the leaving group on the electrophile. beilstein-journals.orgnih.gov The sulfur atom, being more polarizable and less electronegative than oxygen, acts as the soft nucleophilic center, preferentially attacking the soft electrophilic carbon of the alkyl halide. dalalinstitute.com

Conversely, when reacted with a "hard" electrophile like benzoyl chloride, the reaction proceeds via O-acylation. beilstein-journals.orgnih.gov The hard oxygen atom of the nucleophile preferentially attacks the hard electrophilic carbonyl carbon of the acyl chloride. beilstein-journals.orgnih.gov However, a competing reaction can occur where benzoyl chloride reacts with the ammonium cation to produce benzamide, which can sometimes be the major product. beilstein-journals.org To circumvent this, using the triethylammonium salt of O,O-diethyl thiophosphate with benzoyl chloride has been shown to successfully yield the O-acylation product. beilstein-journals.org

This differential reactivity is a cornerstone of Hard and Soft Acid and Base (HSAB) theory, which predicts that soft-soft and hard-hard interactions are favored.

Table 1: Reactivity of O,O-Diethyl Thiophosphate Anion with Various Electrophiles

| Nucleophile | Electrophile (Type) | Predominant Product | Reaction Type |

|---|---|---|---|

| O,O-Diethyl Thiophosphate Anion | Benzyl Halides (Soft) | S-benzyl O,O'-diethyl phosphorothioate | S-Alkylation |

Role of Catalysis in Synthesis

While some syntheses involving this compound or its derivatives can proceed without a catalyst, the use of catalysts can significantly enhance reaction efficiency and yield. rsc.org For instance, a one-pot synthesis of phosphorothioates has been developed using a mixture of diethyl phosphite, an alkyl halide, triethylamine, and sulfur in the presence of acidic alumina under solvent-free microwave irradiation. beilstein-journals.orgnih.gov In this method, the alumina acts as a solid support and potentially as a Lewis acid catalyst, facilitating the reaction. beilstein-journals.org

Furthermore, metal-free catalytic systems have also been explored. For example, the thiophosphorylation of in situ formed ortho-quinone methides can be achieved using O,O-diethyl phosphorothioic acid, which acts as both a Brønsted acid to generate the intermediate and as the nucleophile, all without the need for a metal catalyst. rsc.org

Optimization of Reaction Parameters and Yield Enhancement

Solvent Effects in Synthetic Processes

The choice of solvent plays a critical role in the synthesis and reactivity of this compound and its derivatives. Research has shown that in the S-alkylation reaction with benzyl halides, the choice between aprotic and protic solvents does not alter the regioselectivity, with S-alkylation being the sole outcome. beilstein-journals.org However, the reaction kinetics and yield can be influenced by the solvent's polarity and its ability to solvate the ions.

A method for the large-scale synthesis of this compound involves the reaction of sulfur with diethylphosphite in the presence of ammonium hydrogen carbonate in a 1:1 mixture of ethyl acetate and diethyl ether, resulting in a quantitative yield. beilstein-journals.org In other related organophosphate syntheses, the polarity of the solvent has been shown to be a significant factor. For instance, in the thionation of phosphonates using Lawesson's reagent, nonpolar aromatic solvents were found to be more effective than polar aprotic solvents like acetonitrile or tetrahydrofuran (B95107) (THF). scielo.br

Temperature and Stoichiometric Control

Precise control over reaction temperature and the stoichiometry of reactants is crucial for maximizing the yield and purity of the desired product. In the synthesis of thiophosphonates, reaction duration was found to have a more significant impact on the yield than temperature within the studied range of 75 to 150 °C. scielo.br

In the synthesis of this compound itself, the reaction is conducted under reflux conditions, indicating the need for elevated temperatures to drive the reaction to completion. beilstein-journals.org Stoichiometric control is also vital. For example, in the O-alkylation of N-acetylneuraminic acid derivatives, using an excess of the alkylating agent (5.0 equivalents) and a specific amount of sodium hydride (1.1–1.5 equivalents) was found to be optimal. nih.gov

Purity Enhancement Techniques (e.g., Recrystallization)

Recrystallization is a standard and effective technique for the purification of solid organic compounds like this compound. uct.ac.za This process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. uct.ac.za As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. uct.ac.za The purified crystals can then be isolated by filtration. uct.ac.za The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For quaternary ammonium salts, which this compound is a type of, recrystallization from a suitable solvent system is often necessary to remove colored and non-volatile impurities. google.com

Synthesis of Isotopic Analogs for Research Applications

Isotopically labeled compounds are invaluable tools in research for elucidating reaction mechanisms and metabolic pathways. Isotopic analogs of O,O-diethyl thiophosphate, such as O,O-diethyl dithiophosphate-13C4, ammonium salt and O,O-diethyl thiophosphate-13C4 ammonium salt, are commercially available for such research purposes. esslabshop.comclearsynth.com These compounds are synthesized using starting materials enriched with stable isotopes like Carbon-13. The synthesis would follow similar chemical pathways as the unlabeled compound, but with the isotopically labeled precursors. These labeled analogs allow researchers to track the fate of the molecule in complex systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| S-benzyl O,O'-diethyl phosphorothioate |

| Benzoyl O,O'-diethyl phosphorothioate |

| Benzamide |

| Triethylammonium O,O'-diethyl thiophosphate |

| Diethyl phosphite |

| Sulfur |

| Ammonium hydrogen carbonate |

| Ethyl acetate |

| Diethyl ether |

| Benzyl halides |

| Benzoyl chloride |

| Triethylamine |

| Acidic alumina |

| O,O-diethyl phosphorothioic acid |

| Acetonitrile |

| Tetrahydrofuran (THF) |

| Lawesson's reagent |

| Sodium hydride |

| O,O-diethyl dithiophosphate-13C4, ammonium salt |

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;diethoxy-oxido-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGKZCJDWXXWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)([O-])OCC.[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Chemistry of O,o Diethyl Thiophosphate Ammonium Salt

Carbon-13 Labeling for Tracing Studies

The synthesis of isotopically labeled compounds is a critical aspect of metabolic and environmental fate studies, allowing for the precise tracking of molecules. In the case of O,O-Diethyl Thiophosphate Ammonium (B1175870) Salt, Carbon-13 (¹³C) labeling, specifically as O,O-Diethyl Thiophosphate-¹³C₄ Ammonium Salt, provides a stable isotope tracer for use in various analytical applications, including mass spectrometry.

The synthesis of O,O-Diethyl Thiophosphate-¹³C₄ Ammonium Salt involves the incorporation of four ¹³C atoms into the two ethyl groups of the molecule. While specific proprietary synthesis methods may vary, a plausible and common synthetic route is inferred from the established synthesis of the unlabeled compound and general principles of isotopic labeling. This process would logically start with ¹³C-labeled ethanol (B145695) (¹³CH₃¹³CH₂OH) as the key precursor.

A general method for preparing the unlabeled O,O-Diethyl Thiophosphate Ammonium Salt involves the reaction of diethyl phosphite (B83602) with sulfur and a source of ammonia (B1221849), such as ammonium hydrogen carbonate. beilstein-journals.org To produce the ¹³C₄-labeled analogue, the synthesis would be adapted to use ¹³C₂-ethanol.

A potential synthetic pathway can be described in the following conceptual steps:

Formation of O,O-Diethyl Dithiophosphoric Acid-¹³C₄: The initial step would likely involve the reaction of ¹³C-labeled ethanol with phosphorus pentasulfide (P₄S₁₀). This reaction is a standard method for the preparation of dithiophosphoric acids. google.comgoogle.com The stoichiometry of this reaction is crucial for maximizing the yield of the desired dialkyl dithiophosphoric acid.

Formation of the Ammonium Salt: The resulting O,O-Diethyl Dithiophosphoric Acid-¹³C₄ would then be neutralized with ammonia (NH₃) to form the final product, O,O-Diethyl Thiophosphate-¹³C₄ Ammonium Salt. beilstein-journals.org This acid-base reaction is typically straightforward and results in the formation of the stable ammonium salt.

The final isotopically labeled product, O,O-Diethyl Thiophosphate-¹³C₄ Ammonium Salt, is a white solid. sigmaaldrich.com Its identity and purity are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which can verify the correct mass corresponding to the incorporation of four ¹³C atoms.

Below is a table summarizing the key details of the labeled compound:

| Property | Value | Reference |

| Compound Name | O,O-Diethyl Thiophosphate-¹³C₄ Ammonium Salt | |

| CAS Number | 1330162-89-4 | |

| Molecular Formula | ¹³C₄H₁₄NO₃PS | |

| Appearance | Solid | sigmaaldrich.com |

The following table outlines the conceptual synthetic reaction:

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| ¹³C₂-Ethanol | Phosphorus Pentasulfide | Ammonia | O,O-Diethyl Thiophosphate-¹³C₄ Ammonium Salt | Thiophosphorylation and Salt Formation |

This stable isotope-labeled version of this compound is invaluable for researchers conducting tracer studies to understand its metabolic pathways and environmental distribution without the complications of using radioactive isotopes.

Advanced Spectroscopic and Structural Characterization of O,o Diethyl Thiophosphate Ammonium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of O,O-Diethyl Thiophosphate Ammonium (B1175870) Salt in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a comprehensive structural map can be assembled.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of O,O-Diethyl Thiophosphate Ammonium Salt is characterized by signals corresponding to the ethyl groups and the ammonium cation. The two ethyl groups are chemically equivalent, simplifying the spectrum.

The protons of the methyl (CH₃) groups typically appear as a triplet in the upfield region of the spectrum, a result of spin-spin coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet due to coupling with the methyl protons. This quartet is often further split by coupling to the ³¹P nucleus. For the related free acid, O,O-diethyl hydrogen thiophosphate, signals in water (H₂O) have been reported at approximately 1.26 ppm for the methyl protons and 3.97 ppm for the methylene protons. nih.gov The ammonium (NH₄⁺) cation typically presents as a broad singlet, though its chemical shift and appearance can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| -O-CH₂-CH₃ | ~1.3 | Triplet (t) |

| -O-CH₂ -CH₃ | ~4.0 | Quartet of doublets (qd) |

| NH₄ ⁺ | Variable | Broad Singlet (br s) |

¹³C NMR Spectroscopic Analysis

In the ¹³C NMR spectrum, two distinct signals are expected for the carbon atoms of the equivalent ethyl groups. The carbon of the methyl (-CH₃) group appears at a higher field (lower chemical shift) compared to the methylene (-O-CH₂) carbon, which is deshielded due to its attachment to the electronegative oxygen atom. Coupling to the ³¹P nucleus is also observed, resulting in the splitting of these carbon signals. huji.ac.il

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| -O-CH₂-C H₃ | ~15-20 |

| -O-C H₂-CH₃ | ~60-65 |

³¹P NMR Spectroscopic Analysis and Chemical Shift Studies

³¹P NMR is a particularly powerful tool for characterizing organophosphorus compounds, offering a wide chemical shift range and high sensitivity to the local electronic environment of the phosphorus atom. huji.ac.il For O,O-diethyl thiophosphate, the replacement of a non-esterified oxygen atom with sulfur significantly affects the ³¹P NMR chemical shift compared to its phosphate (B84403) analogue, O,O-diethyl phosphate. rsc.org

Theoretical calculations and experimental studies on O,O-diethyl thiophosphate have shown that factors such as solvent effects and relativistic spin-orbit coupling are crucial for accurately interpreting the measured ³¹P NMR shifts. rsc.org The presence of the sulfur atom (thiono form, P=S) typically shifts the phosphorus resonance to a lower field (higher ppm value) compared to the corresponding oxo (P=O) compounds. The spectrum is usually acquired with ¹H decoupling, resulting in a single sharp line. huji.ac.il

Table 3: Typical ³¹P NMR Chemical Shift for O,O-Diethyl Thiophosphate

| Nucleus | Typical Chemical Shift (δ) ppm |

| ³¹P | ~65-75 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the spectra are a composite of the vibrations from the ammonium cation and the O,O-diethyl thiophosphate anion.

In IR spectra of ammonium salts, the N-H stretching vibrations of the NH₄⁺ ion typically appear as a broad, complex band in the region of 3000-3300 cm⁻¹. researchgate.net The N-H bending (deformation) vibration is expected around 1400-1450 cm⁻¹.

Identification of Characteristic Functional Group Stretches (e.g., P=S, P-O-C)

The O,O-diethyl thiophosphate anion exhibits several characteristic vibrational bands that are key to its identification. The most prominent of these is the P=S (thiono) stretching vibration. This bond typically gives rise to a strong absorption band in the IR spectrum. The P-O-C group also has characteristic asymmetric and symmetric stretching vibrations.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| NH₄⁺ | N-H Stretch | 3000 - 3300 |

| NH₄⁺ | N-H Bend | 1400 - 1450 |

| P=S | Stretch | 600 - 850 |

| P-O-C | Asymmetric Stretch | 1000 - 1050 |

| C-H (alkyl) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, analysis would typically be performed on the O,O-diethyl thiophosphate anion in negative ion mode.

The molecular ion of the O,O-diethyl thiophosphate anion [C₄H₁₀O₃PS]⁻ has a calculated m/z of approximately 170.01. Under collision-induced dissociation (CID), this ion would be expected to undergo characteristic fragmentation. Common fragmentation pathways for organophosphate esters involve the sequential loss of neutral molecules, such as ethylene (B1197577) (C₂H₄, 28 Da), from the ethyl ester groups. nih.gov

Table 5: Predicted m/z Values for Molecular Ion and Key Fragments of the O,O-Diethyl Thiophosphate Anion

| Ion Description | Proposed Formula | Predicted m/z |

| Molecular Ion | [C₄H₁₀O₃PS]⁻ | 170.01 |

| Loss of ethylene | [C₂H₅O₃PS]⁻ | 142.00 |

| Loss of two ethylene molecules | [H₂O₃PS]⁻ | 113.98 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For O,O-diethyl dithiophosphate (B1263838) ammonium salt, this technique has provided invaluable insights into its molecular geometry, intermolecular interactions, and packing in the solid state.

Analysis of Crystal Structure Features and Hydrogen Bonding Networks

The crystal structure of O,O-diethyl dithiophosphate ammonium salt reveals a complex and well-defined arrangement of its constituent ions. The asymmetric unit of the crystal consists of one ammonium cation (NH₄⁺) and one O,O'-diethyl dithiophosphate anion [(C₂H₅O)₂PS₂]⁻. These ions are organized into layers parallel to the (100) crystallographic plane. The structure is further stabilized by van der Waals interactions between the ethyl groups of the anions, which interlace to hold the layers together in a three-dimensional lattice. iucr.org

A defining feature of the crystal packing is the extensive network of hydrogen bonds. Each ammonium cation is intricately connected to four separate O,O'-diethyl dithiophosphate anions through charge-assisted N-H···S hydrogen bonds. iucr.orgwikipedia.org This interaction is a result of the electrostatic attraction between the positively charged ammonium ion and the negatively charged sulfur atoms of the dithiophosphate anion. This robust hydrogen bonding network is responsible for the formation of distinct structural ring motifs. Specifically, two centrosymmetric rings, designated as R²₄(8) and R⁴₄(12), and one non-centrosymmetric ring, R³₄(10), have been identified. iucr.orgresearchgate.net The polar components of the structure, the ammonium and dithiophosphate groups, and the non-polar ethyl groups are arranged in alternating layers along the researchgate.net direction. iucr.org

Determination of Bond Lengths and Dihedral Angles

The precise determination of bond lengths and dihedral angles through X-ray diffraction provides a quantitative description of the molecular geometry of O,O-diethyl dithiophosphate ammonium salt. The phosphorus-sulfur (P-S) bond lengths in the dithiophosphate anion are of particular interest. In a study by Okuniewski and Becker (2011), the P-S distances were determined to be 1.9720(8) Å and 1.9753(8) Å. iucr.org These values are noted to be slightly shorter than the average P-S bond length of 1.9872(25) Å calculated from a survey of 340 similar compounds in the Cambridge Structural Database. iucr.org

The table below presents key bond lengths within the O,O-diethyl dithiophosphate anion as determined from crystallographic data.

| Bond | Length (Å) |

| P1—S1 | 1.9720(8) |

| P1—S2 | 1.9753(8) |

| P1—O1 | 1.593(2) |

| P1—O2 | 1.589(2) |

| O1—C1 | 1.468(3) |

| O2—C3 | 1.470(3) |

| C1—C2 | 1.503(4) |

| C3—C4 | 1.499(4) |

The dihedral angles within the molecule define its three-dimensional shape. The table below lists some of the significant dihedral angles involving the phosphate core and the ethyl groups.

| Atoms (A-B-C-D) | Angle (°) |

| S1-P1-O1-C1 | -100.1(1) |

| S2-P1-O1-C1 | 139.1(1) |

| O2-P1-O1-C1 | 18.0(2) |

| S1-P1-O2-C3 | 141.2(1) |

| S2-P1-O2-C3 | -97.8(1) |

| O1-P1-O2-C3 | 21.3(2) |

| P1-O1-C1-C2 | 113.6(2) |

| P1-O2-C3-C4 | 115.8(2) |

Challenges in Crystal Growth and Refinement (e.g., Twinned Data)

The successful growth of high-quality single crystals suitable for X-ray diffraction analysis is often a significant challenge, and O,O-diethyl dithiophosphate ammonium salt is no exception. The process of crystallization from solution is highly sensitive to a variety of factors, including solvent, temperature, cooling rate, and the presence of impurities. nih.gov For ammonium salts in particular, the presence of impurities can significantly impact the crystallization process, potentially leading to smaller crystals or altered crystal habits. nih.gov

In the broader context of ammonium-containing compounds, such as ammonium dihydrogen phosphate and nickel sulfate (B86663) hexahydrate, studies have shown that impurities can become incorporated into the crystal lattice, causing structural distortions. This can affect the physical properties of the resulting crystals. Furthermore, the rate of nucleation and crystal growth can be either inhibited or, in some cases, promoted by the presence of other ions in the crystallization medium. nih.gov

A specific challenge that can arise during crystal growth is twinning, where two or more separate crystals intergrow in a symmetrical manner. Twinned crystals can complicate the collection and refinement of X-ray diffraction data, as the diffraction pattern is a superposition of the patterns from each component of the twin. While the available literature on O,O-diethyl dithiophosphate ammonium salt does not explicitly detail issues with twinning, it is a common obstacle in the crystallization of many organic and inorganic salts. The refinement of twinned data requires specialized crystallographic software and expertise to deconvolve the individual diffraction patterns and accurately determine the crystal structure.

Chromatographic and Hyphenated Analytical Techniques for O,o Diethyl Thiophosphate Ammonium Salt

Gas Chromatography (GC) Methodologies

Gas chromatography is a well-established technique for the analysis of organophosphorus compounds. However, due to the polar and non-volatile nature of DETP, direct analysis is challenging, making derivatization a critical prerequisite step. researchgate.net

To make DETP amenable to GC analysis, its polarity must be reduced and its volatility increased through a chemical derivatization process. This typically involves converting the acidic proton of the thiophosphate group into a less polar, more volatile organic group.

Pentafluorobenzyl Esters: The most common derivatization strategy for DETP and other dialkyl phosphates involves alkylation with pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl (PFB) esters. researchgate.netcdc.gov This reaction, often conducted via a phase-transfer mechanism, effectively masks the polar functional group, yielding a derivative with excellent chromatographic properties. researchgate.netdocumentsdelivered.com The PFB esters are highly volatile and are particularly suitable for detection by electron capture detectors (ECD), though flame photometric detection is also commonly used. researchgate.net The derivatization with PFBBr has been successfully applied to quantify DETP in diverse matrices, including human urine and feces. researchgate.netnih.govresearchgate.net The reaction is typically performed by incubating the sample extract with PFBBr solution; for instance, a 3% PFBBr solution at room temperature for one hour has been used for samples eluted from an extraction cartridge. nih.govresearchgate.net Another study utilized PFBBr for derivatization prior to GC analysis for the quantitative determination of six common alkyl phosphate (B84403) urinary metabolites, including DETP. researchgate.net

Methylating Agents: Methylating agents, such as diazomethane (B1218177) or diazoethane (B72472), can also be employed to create more volatile esters. researchgate.net For example, dialkyl phosphates extracted from acidified plasma have been methylated with diazomethane before analysis by capillary GC. researchgate.net Another procedure describes treating urine with diazoethane to form ethyl dimethyl phosphate for analysis by gas-liquid chromatography (GLC). researchgate.net While effective, the use of diazomethane is often handled with caution due to its explosive and toxic nature.

The selection of a derivatization agent is crucial for the successful GC analysis of DETP, as summarized in the table below.

| Derivatization Agent | Analyte Form | Key Advantages | Typical Application | Citations |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Creates volatile derivative, suitable for sensitive detectors (ECD, FPD). | Analysis of DETP in urine, feces, and other biological matrices. | researchgate.netcdc.govnih.govresearchgate.net |

| Diazomethane / Diazoethane | Methyl / Ethyl ester | Effective for creating volatile esters. | Analysis of dialkyl phosphates in plasma and urine. | researchgate.net |

The choice of detector is paramount for achieving selectivity and sensitivity in the GC analysis of DETP.

Flame Photometric Detector (FPD): The Flame Photometric Detector (FPD) is highly specific for phosphorus- and sulfur-containing compounds, making it exceptionally well-suited for DETP analysis. cdc.govbucksci.com The FPD operates by combusting the column effluent in a hydrogen-rich flame and measuring the light emitted by the resulting chemiluminescent species. nih.govdavidsonanalytical.co.uk By using specific optical filters, the detector can be made selective for phosphorus (at ~525 nm) or sulfur (at ~393 nm). bucksci.comnih.gov This selectivity is a significant advantage when analyzing complex samples, as it minimizes interference from the sample matrix. researchgate.net GC-FPD methods have been developed for the quantitative determination of DETP and other organophosphate metabolites in various samples, including feces, food, and animal tissues. researchgate.netiaea.orgnih.gov For instance, a method for analyzing rabbit fecal samples reported recovery rates of 92-106% for O,O-diethyl thiophosphate potassium salt over a concentration range of 0.05 to 5 µg/g using GC-FPD. researchgate.netdocumentsdelivered.com The Pulsed Flame Photometric Detector (PFPD) is a more advanced version that offers improved sensitivity and selectivity by processing emission in the time domain. davidsonanalytical.co.ukysi.com

| Detector System | Principle of Operation | Selectivity | Application for DETP | Citations |

| Flame Photometric Detector (FPD) | Measures photometric emission of heteroatoms in a hydrogen-air flame. | Highly selective for phosphorus and sulfur. | Widely used for quantifying DETP in environmental and biological samples after derivatization. | researchgate.netcdc.govresearchgate.netbucksci.comnih.gov |

| Pulsed Flame Photometric Detector (PFPD) | Adds time-domain processing to wavelength filtering for enhanced selectivity. | Superior selectivity and sensitivity for S and P compared to conventional FPD. | Analysis of organophosphorus pesticides and sulfur compounds in complex matrices. | davidsonanalytical.co.ukysi.com |

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly when coupled with tandem mass spectrometry, offers a powerful alternative to GC, often eliminating the need for derivatization.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary analytical method for monitoring organophosphate metabolites like DETP in biological fluids. nih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for trace analysis. researchgate.netnih.gov An LC-MS/MS method can detect multiple dialkyl phosphate (DAP) metabolites simultaneously with limits of quantification (LOQ) often in the low nanogram per milliliter (ng/mL) or even parts-per-trillion range. researchgate.netnih.govresearchgate.net For example, one ultrafast liquid chromatography with tandem mass spectrometry (UFLC–MS/MS) method reported a limit of detection (LOD) for DETP of 0.0323 ng/mL and an LOQ of 0.0969 ng/mL in human urine. nih.gov The use of high-resolution mass spectrometry further enhances the certainty of identification and quantification. researchgate.net

Electrospray ionization (ESI) is the most common ionization source used for the LC-MS analysis of DETP and other polar metabolites. nih.govmdpi.com ESI is a soft ionization technique that generates ions directly from a liquid phase, making it perfect for non-volatile and thermally labile compounds like DETP that are not suited for GC without derivatization. For dialkyl phosphates, ESI is typically operated in the negative ion mode (ESI-), which facilitates the formation of the [M-H]⁻ ion, corresponding to the deprotonated DETP molecule. nih.govnih.gov The optimization of ESI parameters, such as source temperature and capillary voltage, is crucial for achieving maximum sensitivity. nih.govnih.gov

| LC Technique | Ionization Method | Key Advantages | Typical Performance for DETP | Citations |

| High-Resolution LC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and specificity, no derivatization required, suitable for trace analysis. | LOD: 0.0323 ng/mL; LOQ: 0.0969 ng/mL in urine. | researchgate.netnih.govnih.gov |

Extraction and Preconcentration Techniques

Before chromatographic analysis, DETP must be extracted from its sample matrix and often concentrated to meet the detection limits of the instrument. The choice of technique depends on the matrix (e.g., urine, water, soil) and the subsequent analytical method.

Liquid-Liquid Extraction (LLE): LLE is a classic method used to separate compounds based on their relative solubilities in two different immiscible liquids. For DETP analysis, a common approach involves acidifying the aqueous sample to ensure the analyte is in its protonated form, followed by extraction with an organic solvent like diethyl ether or dichloromethane. researchgate.netlibretexts.org A study comparing LLE, QuEChERS, and lyophilization for extracting DAP metabolites from urine found LLE to be the best method, citing high recovery rates (93-102%), ease of handling, and short extraction times. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and preconcentration. iaea.orgresearchgate.net It involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is later eluted with a small volume of a different solvent. For polar compounds like DETP, various sorbents can be used. Molecularly imprinted polymers (MIPs) have been developed as highly selective SPE sorbents for DETP, demonstrating good linearity and limits of quantification of 10 μg L⁻¹ in urine samples. nih.govresearchgate.net

Single-Drop Micro-Extraction (SDME): SDME is a miniaturized form of LLE that uses a single microdrop of an organic solvent for extraction. In one application, lead was extracted as a complex with O,O-diethyldithiophosphate (a related compound) from an aqueous solution into a 3 µL drop of chloroform. nih.gov This technique minimizes solvent consumption and can achieve high enrichment factors, with one study reporting an enhancement factor of 52 and a detection limit of 0.2 µg L⁻¹. nih.gov

Solid-Phase Extraction (SPE) with Various Sorbents

Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique for the isolation and pre-concentration of O,O-diethyl thiophosphate from complex matrices like urine and seafood. researchgate.netnih.gov The method enhances analytical sensitivity by removing interfering substances prior to instrumental analysis. nih.gov Various sorbent materials are employed, with the choice depending on the specific matrix and analytical goals.

Weak anion exchange cartridges are commonly used in SPE for the extraction of dialkylphosphate metabolites. nih.gov Another approach involves automated SPE procedures, which offer high throughput and reproducibility for routine monitoring. researchgate.net In some methods, a combination of SPE and other extraction techniques, such as salt-assisted liquid-liquid extraction (SALLE), is used to achieve comprehensive recovery of polar analytes like DETP. researchgate.net For instance, Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbents have proven effective in recovering DETP where other methods might fail. researchgate.net The extracted metabolites are often derivatized, for example with pentafluorobenzyl bromide, to increase their volatility for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

| Sorbent/Method | Application Context | Key Finding | Reference |

| Weak Anion Exchange | Sample preparation for HPLC-MS/MS analysis of DAP metabolites in urine. | Extraction efficiency for DETP ranged from 40% to 98%. | nih.gov |

| Automated SPE (unspecified) | Cost-effective, high-accuracy method for DAP metabolites in urine for GC-MS. | Detection limits for six DAPs, including DETP, were between 0.1 and 0.15 ng/mL. | researchgate.net |

| Oasis HLB | Combined SPE-SALLE procedure for screening persistent and mobile substances in urine. | Oasis HLB was uniquely able to recover certain very polar compounds, including O,O-diethyl thiophosphate. | researchgate.net |

| QuEChERS-SPE | Analysis of organophosphate ester metabolites in seafood samples. | The method provided satisfactory relative recoveries for various metabolites, ranging from 89% to 138%. | nih.gov |

Dispersive Liquid-Liquid Aerosol Phase Extraction (DLLAPE)

While direct applications of Dispersive Liquid-Liquid Aerosol Phase Extraction (DLLAPE) for the analysis of O,O-diethyl thiophosphate are not prominent in the literature, the closely related Dispersive Liquid-Liquid Microextraction (DLLME) technique is extensively used. DLLME is a rapid and efficient microextraction method for pre-concentrating analytes from aqueous samples. researchgate.net

The principle of DLLME involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution of fine droplets that provides a large surface area for rapid analyte transfer. researchgate.net This technique is particularly effective when combined with a chelating agent for the extraction of metal ions.

Notably, the related compound O,O-diethyl dithiophosphate (B1263838) ammonium (B1175870) salt (DDTP) , is frequently used as a chelating agent in DLLME procedures. rsc.orgresearchgate.net For example, DDTP has been employed to chelate silver (Ag) from biological samples and various metals like cadmium (Cd), copper (Cu), nickel (Ni), and lead (Pb) from seawater prior to their determination by spectroscopic methods. rsc.orgresearchgate.net In these applications, a suitable organic solvent (e.g., chloroform) acts as the extraction phase, and a miscible solvent (e.g., acetone, methanol) serves as the disperser. rsc.orgmdpi.com

Micellar-Mediated Extraction (Cloud Point Extraction - CPE)

Micellar-mediated extraction, commonly known as Cloud Point Extraction (CPE), is a green analytical technique that uses the phase-separation behavior of non-ionic surfactants to extract and pre-concentrate analytes. researchgate.netjocpr.com When a solution of a non-ionic surfactant is heated above its cloud-point temperature, it separates into a small, surfactant-rich phase and a bulk aqueous phase. utq.edu.iq Hydrophobic analytes in the solution are partitioned into the surfactant-rich phase, achieving significant pre-concentration. jocpr.comscispace.com

CPE is primarily applied to the extraction of metal ions after they form a hydrophobic complex with a suitable chelating agent. utq.edu.iqscispace.com The process offers high pre-concentration factors, is low-cost, and reduces the use of toxic organic solvents. researchgate.netjocpr.com

While O,O-diethyl thiophosphate itself is a polar metabolite and not typically the target of direct CPE, the technique is highly relevant for the analysis of metals. In this context, a chelating agent is required to render the metal ions hydrophobic enough to be extracted into the micellar phase. scispace.com The related compound, O,O-diethyl dithiophosphate ammonium salt (DDTP) , serves as an effective complexing agent for this purpose, forming complexes with various metals that can then be extracted using CPE in conjunction with a non-ionic surfactant like Triton X-114. researchgate.net

| Parameter | Role in Cloud Point Extraction | Typical Conditions/Examples | Reference |

| Non-ionic Surfactant | Forms micelles that entrap the hydrophobic analyte complex. | Triton X-114, Triton X-100. | researchgate.netresearchgate.net |

| Chelating Agent | Forms a neutral, hydrophobic complex with the target metal ion. | O,O-diethyl dithiophosphate (DDTP) is used for various metals. | researchgate.net |

| Temperature | Must be above the surfactant's cloud-point temperature to induce phase separation. | Varies by surfactant (e.g., ~25°C for Triton X-114). | researchgate.net |

| pH | Affects the formation of the metal-chelate complex. | Optimized based on the specific metal and chelating agent. | jocpr.com |

| Centrifugation | Accelerates the separation of the small, dense surfactant-rich phase from the aqueous phase. | Typically 5-20 minutes at moderate speeds (e.g., 3500 rpm). | jocpr.com |

Analytical Applications in Metal Ion Determination

The primary analytical role of O,O-diethyl thiophosphate is as a biomarker for pesticide exposure. oup.com However, the structurally similar O,O-diethyl dithiophosphate ammonium salt (DDTP) is a versatile chelating agent widely employed in the determination of trace metal ions. rsc.orgresearchgate.netnih.gov Its two sulfur atoms act as soft donors, showing a strong affinity for soft or borderline Lewis acid metals. mdpi.comnih.gov

Complexation and Extraction of Trace Metal Ions (e.g., As, Cd, Pb, Hg)

O,O-diethyl dithiophosphate (DDTP) effectively forms stable, neutral complexes with a range of heavy metal ions, enabling their extraction from aqueous solutions into an organic phase. mdpi.comresearchgate.net This property is the basis for numerous analytical methods for determining trace levels of toxic metals.

Lead (Pb): DDTP has been successfully used to form a lead complex for pre-concentration via single-drop micro-extraction (SDME) and solid-phase extraction, with analysis by electrothermal atomic absorption spectrometry (ET-AAS) or flame atomic absorption spectrometry (FAAS). nih.govnih.gov

Cadmium (Cd): The strong affinity of DDTP for cadmium allows for its selective extraction. mdpi.com Methods have been developed using DDTP for Cd pre-concentration from honey and medicinal plants, followed by ETAAS analysis. researchgate.net

Arsenic (As): DDTP serves as a chelating agent for the pre-concentration of As(III) from samples prior to analysis. researchgate.net

Mercury (Hg): Dithiophosphates have been shown to effectively remove mercury from wastewater, forming stable chelate complexes. researchgate.net

The extraction efficiency is influenced by factors such as pH, concentration of the chelating agent, and the presence of competing ions. mdpi.comresearchgate.net

Flow Injection Systems Coupled with Atomic Absorption Spectrometry (FAAS)

Flow Injection Analysis (FIA) coupled with Flame Atomic Absorption Spectrometry (FAAS) is a powerful automated technique for the determination of metal ions. researchgate.net This setup enhances analytical frequency, improves precision, and minimizes sample and reagent consumption, aligning with green chemistry principles. researchgate.netmbari.org An FIA system can be integrated with an on-line pre-concentration step, such as sorbent extraction, to significantly improve detection limits. nih.gov

In this context, the sample containing the metal ion is mixed online with a chelating agent like O,O-diethyl dithiophosphate (DDTP). nih.gov The resulting metal complex is then loaded onto a mini-column packed with a sorbent (e.g., C18 silica (B1680970) or polyurethane foam). After loading, the column is washed, and the retained complex is eluted with a small volume of an organic solvent (like ethanol) directly into the nebulizer of the FAAS for quantification. nih.gov This on-line pre-concentration allows for enrichment factors exceeding 100-fold, enabling the determination of metals at sub-µg/L levels. nih.gov

Method Validation and Quality Assurance in Analytical Research

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.comresearchgate.net It is a critical component of quality assurance in any analytical laboratory. For methods designed to quantify O,O-diethyl thiophosphate or those that use related compounds as reagents, validation ensures the reliability, consistency, and accuracy of the data. researchgate.net Key validation parameters are established according to international guidelines. mdpi.com

Accuracy: This measures the closeness of the experimental value to the true or accepted value. It is often assessed through recovery studies by analyzing spiked samples at different concentrations. For O,O-diethyl thiophosphate analysis, accuracy values (reported as recovery) typically range from 86% to over 100%. mdpi.comnih.gov

Precision: This expresses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision), and is reported as the relative standard deviation (RSD). For DETP analysis, RSD values are generally below 15%. mdpi.comresearchgate.net

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other metabolites or matrix components. mdpi.com In mass spectrometry-based methods, this is achieved by monitoring specific precursor-product ion transitions. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comresearchgate.net For modern LC-MS/MS methods analyzing O,O-diethyl thiophosphate in urine, LODs can be as low as 0.02 ng/mL. mdpi.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should be close to 1.0. researchgate.netnih.gov

Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage. researchgate.net

The table below summarizes typical validation parameters from a study on organophosphate metabolite analysis. mdpi.com

| Validation Parameter | O,O-Diethyl Thiophosphate (DETP) | Unit |

| Linearity Range | 0.06 - 100 | ng/mL |

| LOD | 0.0336 | ng/mL |

| LOQ | 0.1018 | ng/mL |

| Accuracy (Recovery) | 86.04% - 97.82% | % |

| Precision (RSD) | 0.80% - 11.33% | % |

Environmental Transformation and Degradation Pathways

Hydrolytic Degradation Processes

Hydrolysis is a primary mechanism for the abiotic degradation of organophosphorus compounds, including O,O-diethyl thiophosphate, in aqueous environments. geoscienceworld.org This process involves the cleavage of the ester bonds of the molecule.

Table 1: Factors Influencing Hydrolysis of Organophosphates

| Parameter | Influence on Hydrolysis Rate | Reference |

|---|---|---|

| pH | Rate increases in alkaline (high pH) conditions. | geoscienceworld.orgresearchgate.net |

| Temperature | Rate increases with higher temperatures. | geoscienceworld.orgresearchgate.net |

| Chemical Structure | The nature of the ester and leaving groups affects stability. | oup.com |

This table is generated based on data for organophosphates in general.

The hydrolysis of O,O-diethyl thiophosphate involves the cleavage of its P-O-alkyl bonds. oup.com This process typically leads to the formation of O,O-diethyl hydrogen thiophosphate (DETP) and ethanol (B145695). oup.com Further hydrolysis can occur, potentially leading to the formation of monoethyl monothiophosphate and, ultimately, thiophosphoric acid or orthophosphate. oup.comnih.gov The breakdown of sodium O,O-diethyl dithiophosphate (B1263838), a similar compound, by bacterial extracts showed the successive formation of ethanol, aldehyde, and orthophosphate, indicating a stepwise degradation process. oup.com

Table 2: Primary Hydrolysis Products of O,O-Diethyl Thiophosphate

| Parent Compound | Primary Hydrolysis Products | Reference |

|---|---|---|

| O,O-Diethyl Thiophosphate | O,O-Diethyl hydrogen thiophosphate (DETP), Ethanol | oup.comnih.gov |

This table is based on the general hydrolysis pathway for organophosphates.

Oxidation Pathways and Products

Oxidation is another significant degradation pathway for thiophosphate compounds. oup.comnih.gov This process can be initiated by various reactive oxygen species and other oxidant radicals present in the environment. researchgate.net Studies on the oxidation of O,O-diethyl thiophosphate have shown that it can react with both strong and mild oxidant radicals. researchgate.net

The reaction with strong oxidant radicals can lead to the formation of sulfur-centered radicals. researchgate.net A proposed reaction scheme involves the formation of an intermediate sulfur radical, which can then undergo a radical-radical recombination to form a disulfide product with a -P-S-S-P- linkage. researchgate.net This indicates that under oxidative stress conditions, dimerization of the thiophosphate moiety can occur. researchgate.net In general, the metabolism of organophosphates can involve oxidation, which may sometimes result in products of moderate toxicity before further degradation occurs. nih.govnih.gov

Photodegradation Mechanisms and Environmental Fate

Photodegradation, or photolysis, contributes to the breakdown of organophosphorus compounds, particularly when they are exposed to sunlight in surface waters or on soil. geoscienceworld.orgnih.govresearchgate.net The rate and significance of photodegradation depend on the compound's ability to absorb light within the solar UV range. researchgate.net For many organophosphorus insecticides, photodegradation is considered an important transformation process in both artificial and natural waters. researchgate.net

The process often follows pseudo-first-order kinetics. researchgate.net The presence of natural substances in water, such as humic acids, can act as photosensitizers, accelerating the degradation process. The tropospheric degradation of some organothiophosphate insecticides is primarily controlled by reactions with hydroxyl (OH) radicals, which can lead to very short atmospheric lifetimes of just a few hours. nih.gov This reaction can also result in the formation of aerosol particles. nih.gov The degradation products can include SO₂, glyoxal, and other oxygenated and nitrogenated compounds. nih.gov While direct photolysis can occur, indirect photolysis initiated by reactive species like OH radicals is often a more dominant pathway in the environment.

Biological Degradation by Microorganisms

Microbial degradation is a crucial process for the detoxification and elimination of organophosphorus compounds from the environment. geoscienceworld.orgoup.comoup.com A wide variety of soil and water microorganisms have demonstrated the ability to break down these chemicals, often using them as a source of carbon, phosphorus, or energy. oup.comnih.gov

Several bacterial genera have been identified as being capable of degrading organophosphorus compounds and their metabolites.

Aeromonas sp.: Strains of Aeromonas have been isolated from contaminated metalworking fluids and were shown to be capable of degrading sodium O,O-diethyl dithiophosphate. oup.com The degradation process involved the formation of ethanol, aldehyde, and orthophosphate, initiated by an acid phosphodiesterase. oup.com

Pseudomonas sp.: This genus is well-known for its metabolic versatility and ability to degrade a wide range of organic pollutants. Pseudomonas species have been identified in the degradation of organophosphates. nih.gov For example, Pseudomonas diminuta can degrade parathion (B1678463). nih.gov Some strains can utilize the hydrolysis products as a source of nutrients. nih.gov

Flavobacterium sp.: A Flavobacterium species was the first microorganism reported to degrade an organophosphorus compound. oup.comoup.com Strains of this genus have been shown to break down sodium O,O-diethyl dithiophosphate. oup.com The degradation appears to be most rapid with this genus compared to others studied in the same context, although the complete release of phosphate (B84403) can be a slow process. oup.com

Enterobacter sp.: Enterobacter species have been isolated that can degrade chlorpyrifos (B1668852), a common organophosphate pesticide. oup.comnih.gov These bacteria hydrolyze chlorpyrifos to diethylthiophosphate (B1229741) (DETP) and 3,5,6-trichloro-2-pyridinol (B117793) (TCP), and can utilize DETP as a sole source of carbon and phosphorus for growth. oup.comnih.gov This demonstrates the complete mineralization of the diethyl thiophosphate moiety by this bacterial genus.

Table 3: Bacterial Genera Involved in Organophosphate Degradation

| Bacterial Genus | Degraded Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Aeromonas sp. | Sodium O,O-diethyl dithiophosphate | Produces ethanol, aldehyde, and orthophosphate. | oup.com |

| Pseudomonas sp. | Organophosphates (e.g., Parathion) | Can utilize degradation byproducts. | nih.govnih.gov |

| Flavobacterium sp. | Organophosphates, Sodium O,O-diethyl dithiophosphate | First genus identified for organophosphate degradation; shows rapid initial breakdown. | oup.comoup.comoup.com |

| Enterobacter sp. | Chlorpyrifos, DETP | Can utilize DETP as a sole source of carbon and phosphorus. | oup.comnih.gov |

This table summarizes the roles of different bacteria in the degradation of organophosphates and related compounds.

Enzymatic Degradation (e.g., Acid Phosphodiesterase Activity)

The breakdown of O,O-diethyl thiophosphate is significantly mediated by enzymatic activities in various organisms. The primary mechanism is the hydrolysis of the ester bonds. nih.gov Enzymes such as phosphodiesterases, including acid phosphodiesterases, play a role in this process.

Another key enzyme group involved in the metabolism of organophosphates is paraoxonase (PON), particularly PON1. nih.govhmdb.ca These enzymes are esterases that can hydrolyze and inactivate organophosphates, cleaving the phosphate ester bonds. nih.govhmdb.ca The efficiency of this enzymatic hydrolysis can vary among different species and even individuals due to genetic polymorphisms affecting enzyme levels and catalytic speed. nih.gov While many studies focus on the breakdown of parent pesticides to DETP, these same enzymatic systems are responsible for the further degradation of DETP itself. The process involves the cleavage of the P-O or P-S bonds. mdpi.com

| Degradation Pathway | Key Enzymes Involved | Mechanism |

| Enzymatic Hydrolysis | Phosphodiesterases, Paraoxonase (PON1) | Cleavage of phosphate ester bonds (P-O, P-S) |

Metabolite Formation in Microbial Systems (e.g., Ethanol, Aldehydes, Orthophosphate)

Microbial systems are crucial in the complete breakdown of O,O-diethyl thiophosphate. The principal metabolic pathways include oxidation and hydrolysis. nih.govnih.gov Through these processes, microorganisms break the compound down into simpler, less complex molecules.

The hydrolysis of the ester bonds releases the ethyl groups, which can be metabolized by microbes. This process can lead to the formation of ethanol . Subsequent microbial oxidation of ethanol can produce aldehydes , such as acetaldehyde, which are then further metabolized. The ultimate breakdown of the thiophosphate backbone results in the release of inorganic orthophosphate , which can be assimilated by the microbial community. nih.govfrontiersin.org The complete mineralization of the organic portion of the molecule eventually leads to carbon dioxide.

| Initial Compound | Metabolic Process | Key Metabolites |

| O,O-Diethyl Thiophosphate | Hydrolysis | Ethanol, Orthophosphate |

| Ethanol | Oxidation | Acetaldehydes |

Carbon and Phosphorus Utilization by Microorganisms

Microorganisms utilize O,O-diethyl thiophosphate as a source of both carbon and phosphorus for their growth and metabolic activities. frontiersin.org Polysaccharides, for example, can act as carbon sources for gut microbiota. frontiersin.org The ethyl groups of DETP serve as a carbon source, entering into the central metabolic pathways of the microorganisms after being cleaved from the phosphate backbone. mdpi.com

Phosphorus, an essential nutrient, is made available through the enzymatic cleavage of the thiophosphate molecule, releasing it as inorganic orthophosphate. nih.govmdpi.com Microbes have evolved specific enzyme systems, such as phosphatases, to scavenge phosphorus from organic sources like DETP, especially in phosphorus-limited environments. This process is a key part of the biogeochemical cycling of phosphorus in soil and water systems.

Environmental Persistence and Transformation Products (e.g., O,O,O-Triethyl Thiophosphate)

Organophosphorus compounds like O,O-diethyl thiophosphate are generally considered to have limited environmental persistence due to their susceptibility to degradation. nih.govup.pt They are known to break down more readily than organochlorine pesticides. geoscienceworld.org However, their persistence is highly dependent on environmental conditions such as pH, temperature, and microbial activity. geoscienceworld.org In cold, neutral pH groundwater with low microbial biomass, the half-life of such compounds can be significantly longer than in warm, microbially active surface soils. geoscienceworld.org

The primary degradation pathway in the environment is hydrolysis, which can be both chemically and biologically mediated. up.ptresearchgate.net Photochemical oxidation can also contribute to its transformation, particularly in the atmosphere or sunlit surface waters. nih.govresearchgate.net

One potential transformation product is O,O,O-Triethyl thiophosphate . nist.gov This can be formed through the alkylation of the O,O-diethyl thiophosphate anion. While this reaction is well-documented in synthetic chemistry, its formation as an environmental transformation product is less studied but remains a possibility if suitable alkylating agents are present in the environment. Other likely transformation products include the corresponding oxon (O,O-diethyl phosphate) via oxidative desulfuration. geoscienceworld.org

Monitoring Methodologies in Environmental Matrices (e.g., Water, Soil)

Detecting and quantifying O,O-diethyl thiophosphate and its related products in environmental samples like water and soil requires sophisticated analytical methods. Due to the polar and water-soluble nature of DETP, direct analysis is challenging. nih.govresearchgate.net

A common approach involves a multi-step process:

Extraction : Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are frequently used to isolate and concentrate the analytes from the sample matrix (e.g., water, soil homogenate). mdpi.com Techniques like molecularly imprinted solid-phase extraction (MISPE) have been developed for higher selectivity. researchgate.net

Derivatization : To make the polar DETP molecule volatile enough for gas chromatography, a derivatization step is often required. This involves alkylating the molecule, for instance, by converting it to a pentafluorobenzyl ester. nih.govresearchgate.net

Analysis : The derivatized sample is then analyzed, most commonly using Gas Chromatography (GC) coupled with a selective detector. nih.govusgs.gov A Flame Photometric Detector (FPD) is sensitive to phosphorus and sulfur, making it well-suited for this analysis. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) provides higher certainty in identification and quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) can also be used, sometimes coupled with mass spectrometry (LC-MS), which may not require derivatization. mdpi.com

| Analytical Step | Technique | Purpose |

| Extraction | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Isolate and concentrate DETP from the environmental matrix. |

| Derivatization | Alkylation (e.g., with pentafluorobenzyl bromide) | Increase volatility for GC analysis. |

| Detection | Gas Chromatography (GC-FPD, GC-MS), HPLC | Separate, identify, and quantify the analyte. |

Role in Biological Systems Non Human, Environmental Context

Metabolism in Environmental Biological Systems (e.g., as a Pesticide Metabolite)

O,O-Diethyl Thiophosphate (DETP), the core component of the ammonium (B1175870) salt, is not typically introduced directly into the environment in large quantities. Instead, it emerges as a principal metabolite from the breakdown of major organophosphate (OP) insecticides such as parathion (B1678463), chlorpyrifos (B1668852), and diazinon (B1670403). This transformation occurs in various environmental compartments, including soil, water, and within non-human organisms, through both biological and chemical processes.

The primary pathway for the formation of DETP from parent pesticides is hydrolysis. This can be an abiotic process, influenced by environmental factors like pH and temperature, or, more significantly, a biotic process mediated by microorganisms. acs.orgresearchgate.netanalis.com.myoup.com In soil and aquatic environments, a diverse range of bacteria and fungi have demonstrated the ability to degrade OP pesticides. oup.comnih.govoup.come3s-conferences.org For instance, the degradation of chlorpyrifos by the bacterium Arthrobacter sp. and the fungus Cladosporium cladosporioides results in the formation of DETP and 3,5,6-trichloro-2-pyridinol (B117793) (TCP). nih.govnih.gov Similarly, microbial degradation of parathion yields DETP and p-nitrophenol. oup.comnasa.gov

This metabolic conversion is a key step in the detoxification of the parent pesticides, as the resulting dialkyl phosphates like DETP are generally less toxic than the original active compounds. nih.gov The presence of DETP in environmental samples is therefore a reliable indicator that degradation of certain OP pesticides has occurred.

Table 1: Parent Pesticides and Key Metabolites

| Parent Organophosphate Pesticide | Key Metabolites | Environmental Matrix |

|---|---|---|

| Chlorpyrifos | O,O-Diethyl Thiophosphate (DETP), 3,5,6-trichloro-2-pyridinol (TCP) | Soil, Water |

| Parathion | O,O-Diethyl Thiophosphate (DETP), Paraoxon, p-Nitrophenol | Soil, Water, Biota |

| Diazinon | O,O-Diethyl Thiophosphate (DETP), Diazoxon, 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP) | Soil, Water, Biota |

Interaction Studies with Environmental Enzymes (e.g., Cholinesterases in non-human systems, if applicable to environmental fate)

The primary mechanism of toxicity for the parent organophosphate pesticides of DETP is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects, fish, birds, and mammals. nih.govresearchgate.netwaterquality.gov.au The parent thiophosphate compounds, such as parathion and chlorpyrifos, are metabolically activated in organisms to their oxygen analogs (oxons), such as paraoxon. nasa.govepa.gov These oxon forms are potent inhibitors of AChE. nih.gov